Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

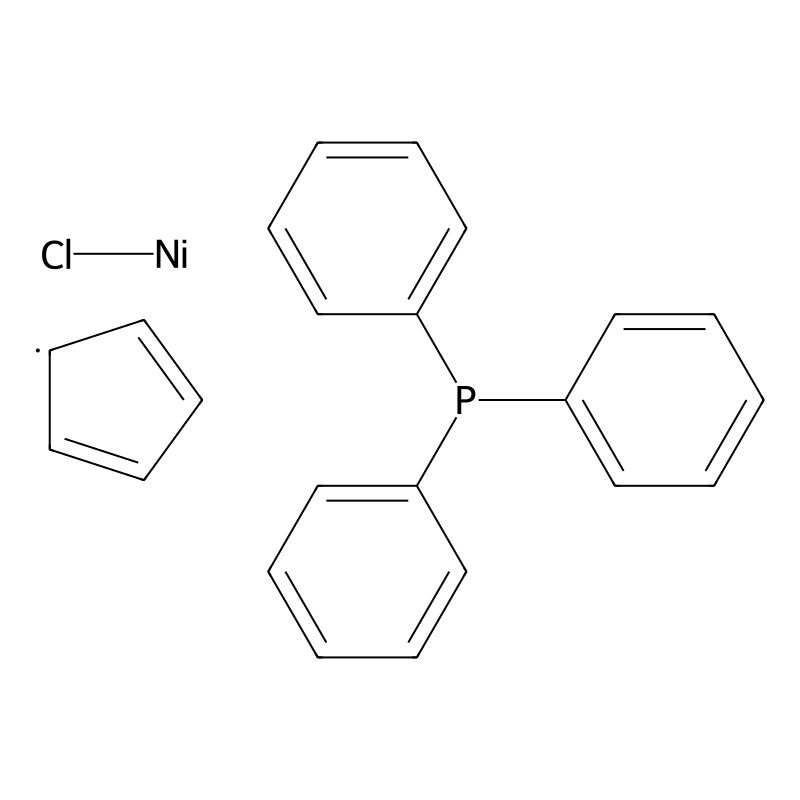

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is an organometallic compound with the molecular formula C23H20ClNiP and a molecular weight of approximately 421.525 g/mol. This complex features a nickel center coordinated to a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ion. Known for its catalytic properties, this compound plays a significant role in various

- Toxicity: Specific data on toxicity is limited. However, as with most organometallic compounds, it is advisable to handle it with care using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Flammability: Data on flammability is not readily available. It is recommended to handle the compound away from heat sources and open flames as a general precaution.

- Reactivity: Air- and moisture-sensitive. Can react with water to release hydrochloric acid (HCl) gas.

Catalyst

CpNi(PPh3)Cl acts as a catalyst in several organic transformations. Its ability to activate small molecules like hydrogen and carbon monoxide makes it valuable for reactions like hydrogenation, hydroformylation, and oligomerization [1]. Studies have shown its effectiveness in catalyzing the hydroboration of alkenes and alkynes [2].

Precursor

CpNi(PPh3)Cl serves as a precursor for the synthesis of other functional nickel(II) complexes. By replacing the chloride ligand with other molecules, researchers can create new catalysts or organometallic reagents tailored for specific applications [3].

Model Compound

Due to its well-defined structure and stability, CpNi(PPh3)Cl is often used as a model compound for studying fundamental aspects of organometallic chemistry. Researchers can investigate reaction mechanisms, electronic properties, and the influence of different ligands on the behavior of nickel complexes [4].

- Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

- Reduction: It can be reduced to yield nickel(0) complexes.

- Substitution: The chloride ligand can be substituted with other ligands, such as carbon monoxide or different phosphines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and carbon monoxide for substitution reactions .

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the following reaction:

This reaction typically occurs in an inert atmosphere to prevent oxidation and is conducted in solvents such as tetrahydrofuran (THF). The synthesis involves mixing nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. Industrial methods may adapt this laboratory procedure for scalability and efficiency .

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) finds applications primarily in:

- Catalysis: It is used as a catalyst or precursor in various organic transformations.

- Synthesis of Nickel Complexes: It serves as a reactant for synthesizing nickel alkynyl and allenylidene complexes.

- Nonlinear Optics: The compound contributes to the development of organometallic complexes used in nonlinear optical applications .

Studies on chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) have indicated its potential for forming cationic derivatives when reacted with other metal chlorides, such as tin(II) chloride. This highlights its versatility in forming new compounds with distinct properties, although detailed interaction studies remain limited .

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) shares structural and functional similarities with several other organometallic compounds. Here are some notable comparisons:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cyclopentadienyl(triphenylphosphine)nickel(II) | C23H20NiP | Lacks chloride; used primarily in catalysis |

| Tetrakis(triphenylphosphine)nickel(0) | C48H39Ni | Nickel in zero oxidation state; different reactivity |

| Bis(cyclopentadienyl)nickel(0) | C10H10Ni | Contains two cyclopentadienyl ligands; more stable |

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)'s unique combination of ligands allows it to participate in diverse

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant